Umeclidinium Bromide-d5 Umeclidinium Bromide-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210031
InChI:
SMILES:
Molecular Formula: C₂₉H₂₉D₅BrNO₂
Molecular Weight: 513.52

Umeclidinium Bromide-d5

CAS No.:

Cat. No.: VC0210031

Molecular Formula: C₂₉H₂₉D₅BrNO₂

Molecular Weight: 513.52

* For research use only. Not for human or veterinary use.

Umeclidinium Bromide-d5 -

Specification

Molecular Formula C₂₉H₂₉D₅BrNO₂
Molecular Weight 513.52

Introduction

Chemical Structure and Physicochemical Properties

Umeclidinium Bromide-d5 is a quaternary ammonium salt characterized by a quinuclidinium core substituted with a hydroxydiphenylmethyl group and a deuterated phenylethoxy side chain. The molecular formula (C₂₉H₂₉D₅BrNO₂) reflects the replacement of five hydrogen atoms with deuterium at the phenylmethoxy moiety, resulting in a molecular weight of 513.52 g/mol . The structural integrity of the deuterated positions ensures minimal isotopic scrambling during synthesis and analysis, a critical feature for its use in quantitative assays .

Analytical Applications in Mass Spectrometry

Umeclidinium Bromide-d5 is widely employed as an internal standard for quantifying umeclidinium bromide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chromatographic behavior and ionization efficiency compared to the non-deuterated analyte, enabling precise correction for matrix effects and instrument variability .

Key considerations for its use include:

  • Chromatographic Resolution: Co-elution with the analyte ensures comparable exposure to matrix interferences.

  • Isotopic Purity: Minimizing M+1 and M+2 peaks (from natural abundance isotopes) reduces spectral overlap.

  • Ion Suppression/Enhancement: Parallel extraction recovery between the internal standard and analyte validates method accuracy .

The compound’s robustness has been demonstrated in assays quantifying umeclidinium bromide in human plasma, with a lower limit of quantification (LLOQ) ≤10 pg/mL, meeting regulatory requirements for bioanalytical method validation .

Clinical Efficacy and Combination Therapy

Clinical trials of umeclidinium bromide (non-deuterated) established its efficacy in improving forced expiratory volume in one second (FEV₁), a key spirometric measure of lung function in COPD. A randomized, double-blind study (NCT01313637) reported a 24-hour post-dose FEV₁ increase of 0.146–0.179 L vs. placebo (p<0.001) .

Study PhasePopulationFEV₁ Improvement (vs. Placebo)Duration of Action
Phase IIIModerate COPD0.158 L (p<0.001)24 hours
Phase IIISevere COPD0.146 L (p<0.001)24 hours

In combination with vilanterol (a long-acting β₂-agonist, LABA), umeclidinium bromide demonstrated synergistic bronchodilation, with dual therapy achieving FEV₁ improvements 35–40% greater than monotherapy (p<0.01) . This combination, marketed as ANORO® Ellipta®, received FDA approval in 2014 based on trials showing sustained symptom relief and reduced exacerbation frequency .

Regulatory and Patent Considerations

The European Patent Office (EPO) upheld the validity of patents covering umeclidinium/vilanterol combination therapy (Case T 0209/22), rejecting challenges to inventive step. Key considerations included:

  • Unpredictability of Duration: Prior art (D3/D5) lacked clinical data supporting once-daily dosing.

  • Synergistic Efficacy: Post-hoc analyses (D44) confirmed superior FEV₁ improvements vs. monotherapy, supporting patentability .

Regulatory submissions leveraged deuterated analogs like Umeclidinium Bromide-d5 for bioanalytical method validation, ensuring accurate pharmacokinetic profiling during drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator